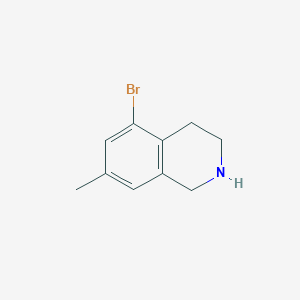

5-Bromo-7-méthyl-1,2,3,4-tétrahydroisoquinoléine

Vue d'ensemble

Description

5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline is a compound with the CAS Number: 1555656-45-5 . It has a molecular weight of 226.12 and its IUPAC name is 5-bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline . It is stored at room temperature and is in powder form .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) involves a two-step procedure that includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination . This procedure provides direct access to 1,2,3,4-tetrahydroquinolines .Molecular Structure Analysis

The InChI code for 5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline is 1S/C10H12BrN/c1-7-4-8-6-12-3-2-9(8)10(11)5-7/h4-5,12H,2-3,6H2,1H3 . The Canonical SMILES string is CC1=CC2=C(CCNC2)C(=C1)Br .Chemical Reactions Analysis

The C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines can be achieved through various multicomponent reactions . Reactions involving isomerization of iminium intermediate (exo/endo isomerization) are particularly highlighted .Physical and Chemical Properties Analysis

The compound has a molecular weight of 226.11 g/mol . It has a topological polar surface area of 12 Ų . The compound is a solid at room temperature .Applications De Recherche Scientifique

Chimie médicinale et conception de médicaments

5-Bromo-7-méthyl-1,2,3,4-tétrahydroisoquinoléine: sert d'échafaudage précieux en chimie médicinale. Sa similarité structurale avec les alcaloïdes naturels en fait un candidat de choix pour la synthèse de nouveaux composés ayant des applications thérapeutiques potentielles. Par exemple, des analogues de ce composé ont été explorés pour leurs activités biologiques contre divers agents pathogènes et maladies neurodégénératives . L'atome de brome présent dans le composé fournit un site pour une fonctionnalisation supplémentaire, permettant aux chimistes de modifier la molécule pour améliorer son activité biologique ou modifier ses propriétés pharmacocinétiques.

Agents antibactériens

Le composé a été utilisé dans la synthèse de dérivés qui présentent des propriétés antibactériennes. Une étude a mentionné la création d'un nouveau composé qui a été évalué pour sa propriété antibactérienne contre huit souches bactériennes pathogènes . Cela met en évidence le potentiel de This compound comme précurseur dans le développement de nouveaux agents antibactériens qui pourraient être efficaces contre les bactéries résistantes aux médicaments.

Recherche anticancéreuse

La recherche sur les agents anticancéreux a également impliqué ce composé. Ses dérivés peuvent être conçus pour cibler des voies spécifiques impliquées dans la prolifération des cellules cancéreuses. La présence de l'atome de brome permet la possibilité de créer des prodrogues qui libèrent des agents anticancéreux actifs dans le microenvironnement tumoral .

Traitement des maladies neurodégénératives

L'échafaudage de la tétrahydroisoquinoléine est structurellement similaire à divers composés qui interagissent avec le système nerveux central. Cela fait de This compound un point de départ potentiel pour le développement de médicaments visant à traiter les maladies neurodégénératives telles que la maladie de Parkinson et la maladie d'Alzheimer .

Modulation pharmacocinétique

La modification des médicaments pour améliorer leurs profils pharmacocinétiques est un aspect crucial du développement de médicaments. Les dérivés de This compound pourraient être utilisés pour inhiber les transporteurs d'efflux de médicaments comme la P-glycoprotéine, qui contribue souvent à la résistance aux médicaments en pompant les médicaments hors des cellules. L'inhibition concomitante de la P-glycoprotéine et des enzymes métabolisant les médicaments pourrait améliorer la biodisponibilité des agents thérapeutiques.

Développement de méthodes synthétiques

Le composé est également important dans le domaine de la chimie synthétique. Il peut être utilisé pour développer de nouvelles méthodes synthétiques ou améliorer les méthodes existantes. La réaction de Pictet-Spengler, par exemple, est une méthode classique pour synthétiser les tétrahydroisoquinoléines, et des dérivés comme This compound peuvent être synthétisés par des versions modifiées de cette réaction pour produire une variété de composés biologiquement actifs .

Safety and Hazards

Mécanisme D'action

Target of Action

5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders

Mode of Action

Thiq analogs are known to interact with their targets, leading to changes in cellular processes

Biochemical Pathways

THIQ analogs are known to influence various biochemical pathways, leading to their diverse biological activities . More research is needed to identify the specific pathways affected by this compound.

Result of Action

Thiq analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders

Analyse Biochimique

Biochemical Properties

5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters. The interaction between 5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline and these enzymes can lead to inhibition or modulation of their activity, thereby affecting neurotransmitter levels in the brain .

Cellular Effects

The effects of 5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, 5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline can alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as receptors and enzymes. This binding can result in either inhibition or activation of these biomolecules. For instance, the compound can inhibit the activity of monoamine oxidase enzymes by binding to their active sites, preventing the breakdown of neurotransmitters. Additionally, 5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH levels. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmitter levels and improvement in behavioral outcomes. At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing significant toxicity .

Metabolic Pathways

5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that are subsequently excreted. The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of 5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound can be transported across cell membranes by organic cation transporters, facilitating its entry into cells. Once inside, it can bind to intracellular proteins, influencing its distribution and activity within the cell .

Subcellular Localization

The subcellular localization of 5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound’s localization to the nucleus can affect gene expression and other nuclear processes .

Propriétés

IUPAC Name |

5-bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-7-4-8-6-12-3-2-9(8)10(11)5-7/h4-5,12H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLXOFQFQOLFTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCNC2)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

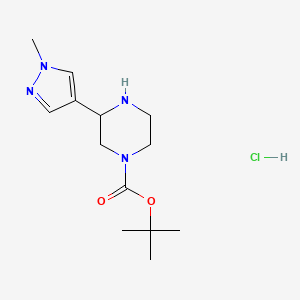

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1378666.png)

![1-(4-{[4-(Ethylamino)pyridin-2-yl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B1378671.png)

![2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride](/img/structure/B1378672.png)